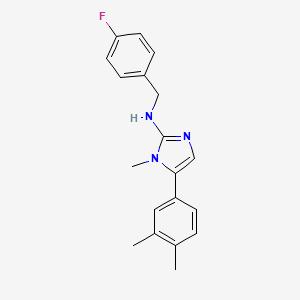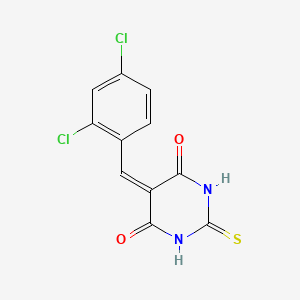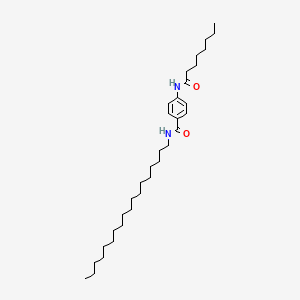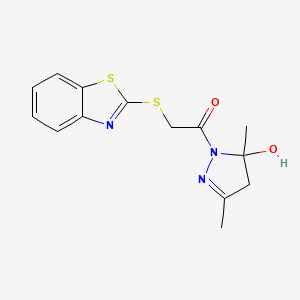
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethylphenyl group, a fluorobenzyl group, and a methylimidazole moiety
准备方法
The synthesis of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable precursor with formamide under acidic conditions.
Introduction of the dimethylphenyl group: This step involves the alkylation of the imidazole ring with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the fluorobenzyl group: The final step involves the nucleophilic substitution reaction between the intermediate product and 4-fluorobenzyl bromide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.
科学研究应用
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
5-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1-methyl-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenylimidazole: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)-1-methylimidazole:
5-(3,4-Dimethylphenyl)-1-methylimidazole: Lacks the fluorobenzyl group, affecting its overall chemical behavior and biological activity.
The presence of both the dimethylphenyl and fluorobenzyl groups in this compound contributes to its unique properties and distinguishes it from other similar compounds.
属性
分子式 |
C19H20FN3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
5-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C19H20FN3/c1-13-4-7-16(10-14(13)2)18-12-22-19(23(18)3)21-11-15-5-8-17(20)9-6-15/h4-10,12H,11H2,1-3H3,(H,21,22) |
InChI 键 |
JCIZNUWAUXDYKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15020731.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone](/img/structure/B15020736.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)

![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020796.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)
